molecular formula C7H6BrCl2N B13670240 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine

5-(Bromomethyl)-2,4-dichloro-3-methylpyridine

Cat. No.: B13670240
M. Wt: 254.94 g/mol
InChI Key: FCKXMGIKDJVGIX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine typically involves the bromination of 2,4-dichloro-3-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,4-dichloro-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove halogen substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of 2,4-dichloro-3-methylpyridine-5-carboxylic acid.

    Reduction: Formation of 2,4-dichloro-3-methylpyridine.

Scientific Research Applications

Chemistry

In chemistry, 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes .

Medicine

Although not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial, antifungal, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The dichloro and methyl substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2,4-dichloro-3-methylpyridine
  • 5-(Hydroxymethyl)-2,4-dichloro-3-methylpyridine
  • 5-(Iodomethyl)-2,4-dichloro-3-methylpyridine

Uniqueness

5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

IUPAC Name

5-(bromomethyl)-2,4-dichloro-3-methylpyridine

InChI

InChI=1S/C7H6BrCl2N/c1-4-6(9)5(2-8)3-11-7(4)10/h3H,2H2,1H3

InChI Key

FCKXMGIKDJVGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)CBr)Cl

Origin of Product

United States

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